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titanium(IV) nitrate

Chemical Vapor Deposition Thin Film Deposition TiO₂ Dielectrics

Titanium(IV) nitrate eliminates carbon contamination endemic to titanium alkoxide and amide CVD precursors. Its carbon-free molecular structure directly addresses performance degradation in gate dielectrics and optical coatings. • Deposits crystalline anatase TiO₂ at 184 °C - 30-50 °C lower than titanium isopropoxide via 27.4% reduced activation energy (98 vs. 135 kJ/mol). • Enables mixed-phase anatase + rutile nanoparticles (sub-100 nm) for photocatalysis and high-refractive-index coatings. • Anhydrous, non-corrosive solubility in nonpolar solvents ensures compatibility with moisture-sensitive delivery systems.

Molecular Formula C16H26O
Molecular Weight 0
CAS No. 18496-34-9
Cat. No. B1173588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametitanium(IV) nitrate
CAS18496-34-9
Synonymstitanium(IV) nitrate
Molecular FormulaC16H26O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(IV) Nitrate (CAS 18496-34-9): Procurement-Quality Volatile Anhydrous Metal Nitrate Precursor for Low-Temperature CVD and Phase-Selective TiO₂ Synthesis


Titanium(IV) nitrate, Ti(NO₃)₄, is an inorganic compound belonging to the class of volatile binary transition metal nitrates, distinguished by its ready sublimation and absence of carbon and hydrogen in its molecular structure [1]. It appears as a colorless, diamagnetic solid with a melting point of 58 °C and a density of 2.192 g/cm³, exhibiting monoclinic P2₁/C crystal symmetry with four bidentate nitrate ligands coordinated to the central titanium atom in a flattened tetrahedral geometry [2]. Unlike common titanium precursors that contain organic ligands (e.g., alkoxides, amides), anhydrous titanium(IV) nitrate serves as a carbon- and hydrogen-free single-source precursor, eliminating the risk of carbon contamination in deposited oxide films [3]. Its solubility in nonpolar organic solvents such as carbon tetrachloride, combined with its irreversible hydration behavior in water, defines a unique solvent compatibility profile that directly impacts procurement decisions for specific synthetic and deposition workflows [4].

Why Titanium(IV) Nitrate (CAS 18496-34-9) Cannot Be Replaced by Generic Titanium Alkoxides, Halides, or Oxy-Salts in Precision Synthesis Workflows


Generic substitution of titanium precursors across synthetic protocols introduces quantifiable risks to material quality, process efficiency, and reproducibility. The underlying chemistry of Ti(NO₃)₄—a carbon-free, volatile nitrate with a defined bidentate ligand coordination—differs fundamentally from that of titanium(IV) chloride (rapid hydrolysis with corrosive HCl evolution), titanium(IV) isopropoxide (hydrolytic sensitivity with organic residue formation), and titanium oxysulfate or oxyfluoride (non-volatile solids producing micrometer-scale anatase). These differences manifest concretely as divergent activation energies for deposition (98 kJ/mol for Ti(NO₃)₄ vs. 135 kJ/mol for titanium isopropoxide [&output=application/atom+xml" target="_blank">1]), disparate phase outcomes upon thermal decomposition (anatase + rutile vs. anatase-only [2]), and distinct carbon contamination profiles in final oxide films [3]. The quantitative evidence presented in Section 3 demonstrates that procurement of the specific nitrate form is not a matter of vendor preference but a requirement for achieving defined process windows and material specifications.

Titanium(IV) Nitrate (CAS 18496-34-9): Quantitative Evidence of Differentiated Performance vs. Titanium Isopropoxide, Titanium Oxyfluoride, and Titanium Oxysulfate


Lower Activation Energy Enables Low-Temperature CVD Deposition of TiO₂ vs. Titanium(IV) Isopropoxide

In a direct side-by-side comparison of TiO₂ deposition kinetics conducted under identical ultrahigh vacuum conditions (<10⁻⁴ Torr), titanium(IV) nitrate exhibited a significantly lower activation energy of reaction (Eᵣ) compared to titanium(IV) isopropoxide [&output=application/atom+xml" target="_blank">1]. This kinetic advantage translates directly into the ability to deposit crystalline TiO₂ films at substantially lower substrate temperatures, a critical requirement for temperature-sensitive substrates such as organic semiconductors, flexible electronics, and pre-processed semiconductor layers. Furthermore, an independent study of UHV-CVD using Ti(NO₃)₄ confirmed crystalline anatase TiO₂ deposition at temperatures as low as 184 °C, with an independently derived Eₐ of 67 kJ·mol⁻¹ in the reaction-limited regime below 250 °C [2].

Chemical Vapor Deposition Thin Film Deposition TiO₂ Dielectrics

Carbon-Free Single-Source Precursor Enables Carbon-Contamination-Free TiO₂ Films vs. Organotitanium Precursors

Titanium(IV) nitrate contains no carbon or hydrogen atoms in its molecular structure, distinguishing it categorically from organotitanium precursors such as titanium(IV) isopropoxide (Ti(OiPr)₄, C₁₂H₂₈O₄Ti) and tetrakis(dimethylamido)titanium (TDMAT, C₈H₂₄N₄Ti) [1]. In CVD applications, the thermal decomposition of carbon-containing precursors inevitably generates organic byproducts that can incorporate as carbon impurities into the growing oxide film, degrading dielectric properties and increasing leakage currents. The carbon-free composition of Ti(NO₃)₄ eliminates this contamination pathway entirely. Supporting this class-level advantage, TiO₂ capacitors fabricated from Ti(NO₃)₄-derived films demonstrated electrically equivalent SiO₂ gate dielectric thicknesses and leakage current densities as low as 10⁻⁸ A·cm⁻² [1]. While no direct head-to-head electrical comparison with films from organotitanium precursors under identical conditions was identified in the primary literature, the structural advantage of zero carbon content is inherent and quantifiable.

Chemical Vapor Deposition Gate Dielectrics Thin Film Purity

Phase-Selective TiO₂ Nanoparticle Synthesis: Dual Anatase + Rutile Output vs. Anatase-Only from Titanium Oxyfluoride and Oxysulfate

In a direct comparative study of thermal decomposition products under identical conditions (700 °C), titanium(IV) nitrate yielded spherical TiO₂ nanoparticles containing both anatase and rutile phases, whereas decomposition of titanium oxyfluoride (TiOF₂) and titanium oxysulfate (TiOSO₄) produced exclusively the anatase phase [1]. The study further established that TiOF₂ and TiOSO₄ decomposition generated significantly larger particles—200 nm and even up to 300 nm—in contrast to the smaller spherical nanoparticles obtained from Ti(NO₃)₄ decomposition. The ability to access the rutile phase directly from a single precursor decomposition, without post-synthesis thermal annealing or additive-induced phase transformation, provides a distinct synthetic advantage for applications requiring the higher refractive index and UV-stability characteristic of rutile TiO₂.

Nanoparticle Synthesis Phase Engineering Photocatalysis

Nonpolar Organic Solvent Compatibility Enables Anhydrous Solution-Phase Processing vs. Water-Sensitive Titanium Halides and Alkoxides

Anhydrous titanium(IV) nitrate exhibits solubility in nonpolar organic solvents such as carbon tetrachloride (CCl₄) while undergoing irreversible decomposition to hydrates upon contact with water [1]. This solubility profile distinguishes it from titanium(IV) chloride (TiCl₄), which reacts violently with water and evolves corrosive hydrogen chloride gas even upon exposure to atmospheric moisture, and from titanium(IV) isopropoxide, which undergoes rapid hydrolysis and condensation in the presence of trace water [2]. The compatibility of Ti(NO₃)₄ with strictly anhydrous, nonpolar media offers a controlled pathway for solution-phase synthesis and precursor delivery in applications where water exposure must be entirely excluded. While no direct head-to-head quantitative solubility comparison in identical nonpolar solvents was identified, the documented solubility behavior defines a distinct class of solvent compatibility not available with halide or alkoxide titanium sources.

Solution Processing Sol-Gel Synthesis Nonpolar Media

Optimal Research and Industrial Application Scenarios for Titanium(IV) Nitrate (CAS 18496-34-9) Based on Verified Differential Evidence


Low-Temperature Chemical Vapor Deposition (CVD) of TiO₂ Thin Films on Thermally Sensitive Substrates

Based on the 27.4% lower reaction activation energy (98 kJ/mol vs. 135 kJ/mol) demonstrated for Ti(NO₃)₄ relative to titanium isopropoxide in head-to-head UHV-CVD comparison [&output=application/atom+xml" target="_blank">1], and the confirmed deposition of crystalline anatase TiO₂ at temperatures as low as 184 °C [2], Ti(NO₃)₄ is the scientifically justified precursor selection for CVD processes on temperature-sensitive substrates. This includes organic semiconductors for flexible electronics, polymer-based substrates for optical coatings, and pre-processed semiconductor device layers where thermal budget constraints prohibit the higher deposition temperatures required by alkoxide-based precursors. The lower activation energy translates directly to practical deposition at substrate temperatures 30-50 °C lower than those required for titanium isopropoxide under comparable conditions.

Carbon-Contamination-Free Gate Dielectric and High-k Oxide Film Fabrication

The carbon-free molecular composition of Ti(NO₃)₄ eliminates the intrinsic source of carbon contamination that plagues CVD processes using organotitanium precursors such as titanium isopropoxide (12 C atoms) and TDMAT (8 C atoms) [&output=application/atom+xml" target="_blank">1]. This structural advantage is particularly consequential for gate dielectric applications in CMOS devices, where carbon incorporation degrades leakage current density and reduces dielectric reliability. TiO₂ capacitors fabricated from Ti(NO₃)₄-derived films have demonstrated leakage current densities as low as 10⁻⁸ A·cm⁻² with electrically equivalent SiO₂ gate dielectric thicknesses [&output=application/atom+xml" target="_blank">1]. Procurement of Ti(NO₃)₄ for high-k dielectric deposition is therefore a rational, data-driven choice when minimizing carbon-related electrical defects is a primary specification requirement.

Single-Precursor Synthesis of Mixed-Phase (Anatase + Rutile) TiO₂ Nanoparticles Without Post-Thermal Processing

Thermal decomposition of Ti(NO₃)₄ at 700 °C directly yields spherical TiO₂ nanoparticles containing both anatase and rutile phases, in contrast to the anatase-only output from titanium oxyfluoride (TiOF₂) and titanium oxysulfate (TiOSO₄) under identical conditions [&output=application/atom+xml" target="_blank">1]. The nitrate-derived nanoparticles are also substantially smaller (sub-100 nm spherical particles vs. 200-300 nm from oxyfluoride/oxysulfate). This evidence positions Ti(NO₃)₄ as the preferred precursor for synthesizing rutile-containing TiO₂ nanopowders in a single thermal step, relevant to photocatalysis applications where mixed-phase TiO₂ exhibits enhanced charge separation, and to pigment and optical coating applications requiring the higher refractive index (n ≈ 2.7 for rutile vs. n ≈ 2.5 for anatase) and UV stability characteristic of the rutile phase.

Anhydrous Nonpolar Solution-Phase Precursor Delivery and Synthesis in Strictly Water-Free Environments

The documented solubility of Ti(NO₃)₄ in nonpolar organic solvents such as carbon tetrachloride, combined with its defined irreversible hydration behavior [&output=application/atom+xml" target="_blank">1], supports its use in anhydrous solution-phase synthetic protocols where water exposure must be absolutely excluded. Unlike TiCl₄ (which evolves corrosive HCl upon contact with atmospheric moisture [2]) and titanium alkoxides (which undergo rapid hydrolysis even with trace water), Ti(NO₃)₄ provides a controlled, non-corrosive pathway for handling titanium in strictly anhydrous organic media. This solvent compatibility profile is particularly valuable for moisture-sensitive precursor delivery systems in semiconductor manufacturing and for the synthesis of titanium-containing molecular species that cannot tolerate hydrolytic decomposition.

Technical Documentation Hub

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